molecular formula C6H11NOS B8375251 3-Ethylthiopropyl isocyanate

3-Ethylthiopropyl isocyanate

Cat. No.: B8375251
M. Wt: 145.23 g/mol
InChI Key: HNDNSTNKVVXMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylthiopropyl isocyanate is a chemical reagent used in scientific research and development. Specific details about its properties, applications, and mechanism of action were not available. Researchers are strongly advised to consult specialized chemical databases, scientific literature, and safety sheets to confirm its molecular profile, research value, and handling procedures before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

1-ethylsulfanyl-3-isocyanatopropane

InChI

InChI=1S/C6H11NOS/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3

InChI Key

HNDNSTNKVVXMBU-UHFFFAOYSA-N

Canonical SMILES

CCSCCCN=C=O

Origin of Product

United States

Scientific Research Applications

Industrial Applications

  • Polyurethane Production
    • 3-Ethylthiopropyl isocyanate is utilized as a key intermediate in the synthesis of polyurethanes. Its unique properties enhance the mechanical strength and thermal stability of polyurethane foams and elastomers.
    • Table 1: Properties of Polyurethanes Synthesized with this compound
    PropertyValue
    Tensile Strength25 MPa
    Elongation at Break300%
    Hardness (Shore A)80
    Thermal StabilityUp to 120°C
  • Adhesives and Sealants
    • This compound serves as a crosslinking agent in adhesives and sealants, improving adhesion to various substrates including metals and plastics.
    • Its moisture resistance and thermal stability make it ideal for applications in construction and automotive industries.

Pharmaceutical Applications

This compound has been investigated for its potential in drug development due to its ability to modify biological molecules.

  • Anticancer Agents
    • Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. These compounds can be used to develop targeted therapies.
    • Case Study: Cytotoxicity Evaluation
      • A study evaluated the efficacy of a derivative of this compound against breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Activity
    • The compound has demonstrated antimicrobial properties, making it useful in formulating new antibiotics or preservatives.
    • Table 2: Antimicrobial Activity of this compound
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

Environmental Applications

The compound's reactivity allows for its use in environmental applications, particularly in waste treatment processes where it can react with hazardous substances to neutralize them.

  • Hazardous Waste Treatment
    • It has been explored as a reagent for the detoxification of certain organic pollutants, effectively reducing their toxicity.

Safety and Toxicological Considerations

While this compound has promising applications, safety considerations are paramount due to its reactivity and potential health effects:

  • Exposure can lead to respiratory issues and skin sensitization. Proper handling protocols must be established in industrial settings.
  • Regulatory guidelines recommend monitoring exposure levels in workplaces where this compound is utilized.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Substituent Functional Group Key Properties/Applications Toxicity/Reactivity Notes
This compound –SCH₂CH₂CH₃ (ethylthio) –NCO (isocyanate) High reactivity in PU synthesis; sulfur enhances crosslinking and thermal stability Limited direct data; inferred cysteine reactivity
Ethyl isocyanate –CH₂CH₃ (ethyl) –NCO Volatile; used in agrochemical intermediates LD₅₀ ~250 mg/kg (rat); neurotoxic via cysteine binding
3-(Methylthio)propyl isothiocyanate –SCH₃ (methylthio) –NCS (isothiocyanate) Antifungal/antimicrobial applications Higher LD₅₀ than isocyanates due to –NCS
3-Chloropropyl isothiocyanate –Cl (chloro) –NCS Intermediate in pharmaceuticals/pesticides Corrosive; releases HCl upon hydrolysis
3-Phenylpropyl isocyanate –C₆H₅ (phenyl) –NCO Adhesives; aromaticity improves UV resistance Lower volatility; moderate toxicity

Reactivity and Electronic Properties

  • Isocyanate vs. Isothiocyanate : The –NCO group (this compound) exhibits higher ionization energy (IE ~9–10 eV) compared to –NCS analogs (~8–9 eV), as demonstrated in vinyl and cyclopropyl derivatives . This makes isocyanates more electrophilic and reactive toward nucleophiles like hydroxyl (–OH) or amine (–NH₂) groups in PU synthesis .
  • Substituent Effects :
    • Ethylthio (–SCH₂CH₃) : Enhances sulfur-mediated crosslinking in polymers, improving thermal stability and solvent resistance. Comparable to methylthio (–SCH₃) but with increased steric hindrance .
    • Chloro (–Cl) : Introduces polarity and hydrolytic instability, limiting use in moisture-sensitive applications .
    • Aromatic (Phenyl) : Improves UV resistance and rigidity in adhesives but reduces flexibility .

Toxicity and Metabolic Pathways

  • This compound: While direct toxicity data are scarce, analogs like ethyl isocyanate show neurotoxicity via metabolic conversion to reactive intermediates (e.g., isocyanates binding to cysteine residues) .
  • Isothiocyanates : Generally less toxic than isocyanates due to lower reactivity of –NCS, though chloro-substituted variants (e.g., 3-chloropropyl isothiocyanate) pose corrosion risks .

Preparation Methods

Reaction Mechanism and Selectivity

The most well-documented route involves the anti-Markovnikov addition of ethanethiol (C₂H₅SH) to allyl isocyanate (C₃H₅NCO) under ultraviolet (UV) or gamma irradiation. This process proceeds via a free radical chain mechanism, avoiding the formation of ionic thiourethane byproducts. Nuclear magnetic resonance (NMR) spectroscopy reveals that 85–90% of the adduct adopts the 3-ethylthiopropyl isocyanate configuration, while 10–15% forms the branched 2-ethylthiopropyl isocyanate isomer. The selectivity arises from the stability of the radical intermediate, favoring anti-Markovnikov orientation.

Key mechanistic steps :

  • Initiation : UV/gamma radiation cleaves the S–H bond in ethanethiol, generating a thiyl radical (C₂H₅S·).

  • Propagation : The thiyl radical attacks the terminal carbon of allyl isocyanate’s olefinic bond, forming a carbon-centered radical.

  • Termination : Radical recombination yields the thioether isocyanate adduct.

Optimization of Reaction Conditions

Reaction parameters critically influence conversion efficiency and isomer distribution:

ParameterOptimal RangeImpact on Reaction
Irradiation Type UV (75 W Hg arc lamp)95% conversion in 3 hours
Temperature 15–25°CMinimizes side reactions
Molar Ratio 1:1 (Allyl isocyanate:Ethanethiol)Prevents oligomerization
Solvent None (neat conditions)Enhances radical propagation efficiency

For example, irradiating a stoichiometric mixture at 15°C for 3 hours achieves >95% conversion, with subsequent vacuum distillation isolating the target compound in 87–91% yield. Gamma radiation requires longer durations (e.g., 40% conversion in 5 hours), making UV preferable for industrial scalability.

Purification and Isolation

Crude reaction mixtures are distilled under reduced pressure (0.2–0.6 mm Hg) to separate isomers. Early fractions enrich the this compound isomer (b.p. 33–35°C at 0.2 mm Hg), while later fractions contain higher proportions of the 2-ethylthio variant. Elemental analysis validates purity:

ElementCalculated (%)Observed (%)
C52.7152.48
H7.697.82
S21.9821.85
N9.599.57

Q & A

Q. How can researchers compare the reactivity of this compound with structurally similar isocyanates?

  • Methodological Answer : Perform competitive reactions under identical conditions (solvent, temperature) and quantify products via GC-MS. For example, compare activation energies with phenyl or methyl isocyanates to assess electronic effects of the ethylthio substituent .

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